molecular formula C4H10O4S B8354040 2-Methylpropyl hydrogen sulfate CAS No. 1071-24-5

2-Methylpropyl hydrogen sulfate

Cat. No. B8354040
CAS RN: 1071-24-5
M. Wt: 154.19 g/mol
InChI Key: JVNPHYVDWYJFES-UHFFFAOYSA-N
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Patent
US04427603

Procedure details

609 g sulfur trioxide-dioxane addition product, which contained 143.9 g (1.8 mols) sulfur trioxide and was dissolved in 400 g dichloroethane, was reacted with 137.1 g (1.85 mols) isobutanol, and a solution of sulfuric acid monoisobutylester in dichloroethane was obtained. 66 g of this solution, which contained 49 g (0.32 mol) sulfuric acid monoisobutylester, was added dropwise within 1 hour to 59.5 g (0.33 mol) dichlorophenylphosphane. The whole was initially heated for a short while to 30° C. and then cooled with water to maintain the reaction temperature at 20° C. Next, the reaction mixture was stirred for 4 hours at room temperature, stripped under a vacuum of 1 mm mercury and at a temperature of up to 30° C. 79 g of a brown, medium-viscous crude product was obtained. 31P-NMR-spectroscopy indicated that 41% of the phosphorus used was present in the crude product in the form of benzenephosphonic acid isobutylester chloride.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
sulfur trioxide dioxane
Quantity
609 g
Type
reactant
Reaction Step Two
Quantity
143.9 g
Type
reactant
Reaction Step Three
Quantity
137.1 g
Type
reactant
Reaction Step Four
Quantity
400 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[S:1](=[O:4])(=[O:3])=[O:2].O1CCOCC1.S(=O)(=O)=O.[CH2:15]([OH:19])[CH:16]([CH3:18])[CH3:17]>ClC(Cl)C>[CH2:15]([O:19][S:1](=[O:3])(=[O:2])[OH:4])[CH:16]([CH3:18])[CH3:17] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClC(C)Cl
Step Two
Name
sulfur trioxide dioxane
Quantity
609 g
Type
reactant
Smiles
S(=O)(=O)=O.O1CCOCC1
Step Three
Name
Quantity
143.9 g
Type
reactant
Smiles
S(=O)(=O)=O
Step Four
Name
Quantity
137.1 g
Type
reactant
Smiles
C(C(C)C)O
Step Five
Name
Quantity
400 g
Type
solvent
Smiles
ClC(C)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C(C)C)OS(O)(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.